molecular formula C16H13ClN2O B5095310 3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole

3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5095310
M. Wt: 284.74 g/mol
InChI Key: PPNCCXJQFYHWRQ-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a 1,2,4-oxadiazole ring substituted with a 2-chlorophenylmethyl group and a 3-methylphenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 2-chlorobenzohydrazide with 3-methylbenzoyl chloride in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)methyl]-5-phenyl-1,2,4-oxadiazole
  • 3-[(2-Chlorophenyl)methyl]-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-[(2-Chlorophenyl)methyl]-5-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-[(2-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring. The presence of both 2-chlorophenylmethyl and 3-methylphenyl groups can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-5-4-7-13(9-11)16-18-15(19-20-16)10-12-6-2-3-8-14(12)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCCXJQFYHWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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